4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c20-16-10-8-15(9-11-16)18-22-23-19(27-18)21-17(24)7-4-12-28(25,26)13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXDAHUMKNCCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-fluorobenzohydrazide can react with butanoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
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Introduction of the Benzylsulfonyl Group: : The benzylsulfonyl group can be introduced through the reaction of benzyl chloride with sodium sulfinate, followed by oxidation using an oxidizing agent such as hydrogen peroxide (H2O2) to form benzylsulfonyl chloride. This intermediate can then react with the oxadiazole derivative to form the desired compound.
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Final Coupling: : The final step involves coupling the oxadiazole derivative with the benzylsulfonyl chloride under basic conditions, typically using a base like triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, which can be further oxidized to sulfone derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially leading to the formation of amine or hydroxy derivatives.
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Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine or hydroxy derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
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Chemistry: : As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
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Biology: : Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
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Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
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Industry: : Used in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The benzylsulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound and ZINC2723449 contrasts with the 4-methoxyphenylmethyl (LMM5) and furan-2-yl (LMM11) groups. Fluorine’s electronegativity may enhance target binding compared to methoxy or furan groups, as seen in improved antifungal activity in fluorinated analogs . The benzylsulfonyl group in the target compound differs from sulfamoyl groups in LMM5 and LMM11.
Synthetic Accessibility :
- Compounds like LMM5 and LMM11 are synthesized via in silico-guided routes and commercial sourcing , while the target compound’s benzylsulfonyl group may require sulfonation or oxidation steps, complicating synthesis compared to sulfamoyl derivatives.
Physicochemical Properties
Key Observations:
Biological Activity
The compound 4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure
The structure of the compound features:
- A butanamide backbone.
- A benzylsulfonyl group that enhances its lipophilicity.
- An oxadiazole ring substituted with a 4-fluorophenyl group, which is known to influence biological interactions.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets. The oxadiazole moiety is particularly noted for its ability to modulate enzyme activity and influence signaling pathways. The benzylsulfonyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. |
| Anti-inflammatory | Potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
Case Studies
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Antimicrobial Activity
- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
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Anti-inflammatory Effects
- In vitro assays revealed that the compound significantly reduced prostaglandin E2 production in activated macrophages, indicating its role in modulating inflammatory responses.
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Anticancer Properties
- Preliminary studies on cancer cell lines showed that the compound induced apoptosis in breast cancer cells, highlighting its potential as an anticancer therapeutic.
Structure-Activity Relationship (SAR)
The presence of the 4-fluorophenyl group is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets. The sulfonamide group contributes to improved solubility and bioavailability, which are critical for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
